molecular formula C17H26N2O3S2 B2509084 N-cyclohexyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 941905-51-7

N-cyclohexyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No. B2509084
CAS RN: 941905-51-7
M. Wt: 370.53
InChI Key: YPJXDCYSAVCQSA-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, commonly known as CP-94253, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of piperidine derivatives and has been found to have a unique mechanism of action that makes it a promising candidate for drug development.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-cyclohexyl-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide:

Pharmaceutical Development

N-cyclohexyl-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide has shown potential in pharmaceutical research due to its unique chemical structure. Its piperidine and thiophene moieties are often explored for their bioactive properties, including anti-inflammatory, analgesic, and antimicrobial activities . This compound could be a candidate for developing new drugs targeting various diseases.

Neuroprotective Agents

Research indicates that compounds containing piperidine derivatives can exhibit neuroprotective effects. N-cyclohexyl-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide might be investigated for its potential to protect neurons from damage, which is crucial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Anticancer Research

The thiophene sulfonyl group in this compound is of particular interest in anticancer research. Thiophene derivatives have been studied for their ability to inhibit cancer cell growth and induce apoptosis (programmed cell death) in various cancer cell lines . This compound could be explored for its efficacy against different types of cancer.

Antimicrobial Agents

The combination of cyclohexyl and thiophene sulfonyl groups in this compound suggests potential antimicrobial properties. Compounds with similar structures have been found to be effective against a range of bacterial and fungal pathogens . This makes it a promising candidate for developing new antimicrobial agents.

Environmental Chemistry

N-cyclohexyl-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide might also be explored for its potential in environmental chemistry. Compounds with sulfonyl groups are often investigated for their ability to bind and remove heavy metals from contaminated water, contributing to environmental cleanup efforts.

These applications highlight the versatility and potential of N-cyclohexyl-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!

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Mechanism of Action

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .

Pharmacokinetics

It is known that the compound’s stability in water is marginal, and its hydrolysis rate is considerably accelerated at physiological ph . This could potentially impact the compound’s bioavailability.

Result of Action

Based on its chemical structure, it may have potential applications in the design of new drugs and drug delivery devices .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-cyclohexyl-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide. For instance, the pH of the environment can significantly influence the rate of the compound’s hydrolysis . Therefore, these factors must be carefully considered when using this compound for pharmacological purposes.

properties

IUPAC Name

N-cyclohexyl-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S2/c20-16(18-14-7-2-1-3-8-14)13-15-9-4-5-11-19(15)24(21,22)17-10-6-12-23-17/h6,10,12,14-15H,1-5,7-9,11,13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJXDCYSAVCQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

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